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The Role of 2-Hydroxyadipic Acid in Lysine Degradation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the involvement of **2-hydroxyadipic acid** in the mammalian lysine degradation pathway. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating amino acid metabolism and related disorders. This document details the core biochemical reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways.

The Lysine Degradation Pathway: An Overview

Lysine, an essential amino acid, is primarily catabolized in the liver mitochondria via the saccharopine pathway. [1] A secondary route, the pipecolic acid pathway, is more active in the brain. [2] Both pathways converge to produce α -aminoadipic semialdehyde, which is then further metabolized. [3]

The saccharopine pathway begins with the condensation of L-lysine and α -ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α -aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[4][5] Saccharopine is subsequently cleaved by the saccharopine dehydrogenase domain of AASS to yield L-glutamate and α -aminoadipic semialdehyde.[4][6] This semialdehyde is then oxidized to α -aminoadipate by α -aminoadipic semialdehyde dehydrogenase (ALDH7A1).[7][8]



 α -Aminoadipate is a key intermediate that is transaminated by aminoadipate aminotransferase to form α -ketoadipate (also known as 2-oxoadipate).[9] This α -keto acid is then oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme complex for which DHTKD1 is the E1 component.[10][11]

2-Hydroxyadipic Acid: A Side Product of Lysine Catabolism

2-Hydroxyadipic acid is formed from the reduction of 2-oxoadipate. This reaction is catalyzed by the enzyme 2-oxoadipate reductase, which is also known as 2-hydroxyadipate dehydrogenase. This conversion represents a side reaction from the main lysine degradation pathway.

Elevated levels of **2-hydroxyadipic acid** in urine and blood are associated with certain inborn errors of metabolism, such as 2-ketoadipic aciduria (also known as α -aminoadipic and α -ketoadipic aciduria), a condition caused by mutations in the DHTKD1 gene encoding the E1 subunit of the 2-oxoadipate dehydrogenase complex. In this disorder, the impaired function of the OADHC leads to an accumulation of 2-oxoadipate, which is then shunted towards its reduction product, **2-hydroxyadipic acid**.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in the metabolic steps leading to and including the formation of **2-hydroxyadipic acid**. It is important to note that specific kinetic data for human 2-hydroxyadipate dehydrogenase is not readily available in the literature. The data presented for the 2-oxoadipate dehydrogenase complex represents the main pathway enzyme responsible for the metabolism of 2-oxoadipate.

Table 1: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase Complex (OADHC) and Related Enzymes



Enzyme/ Complex	Substrate	Km (μM)	Vmax (µmol/min /mg)	kcat (s-1)	kcat/Km (M-1s-1)	Source
Human OADHC (E1a component - DHTKD1)	2- Oxoadipate	12.4	-	-	7.7 x 10 ³	[3]
Human OADHC (G729R variant)	2- Oxoadipate	26	-	-	-	[3]
Human DHTKD1	2- Oxoadipate	15	-	-	-	[7]
Human DHTKD1	2- Oxoglutara te	250	14.2	-	-	[7]
(R)-2- Hydroxyglu tarate Dehydroge nase (Acidamino coccus fermentans	2- Oxoadipate	13,000 ± 2,000	-	2.5 ± 0.1	190	[6]
D-3- Phosphogl ycerate Dehydroge nase (E. coli)	2- Oxoadipate	1,800 ± 200	-	0.3 ± 0.0	170	[6]



Note: Data for non-human enzymes are provided for comparative purposes due to the lack of specific kinetic data for human 2-hydroxyadipate dehydrogenase.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the lysine degradation pathway and the position of **2-hydroxyadipic acid** formation.



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Units/mL enzyme = $(\Delta A_{340}/min * Total Volume) / (\epsilon * Enzyme Volume)$

Figure 2. Workflow for GC-MS Analysis of Organic Acids.

Conclusion

2-Hydroxyadipic acid serves as a biomarker for disruptions in the lysine degradation pathway, particularly for deficiencies in the 2-oxoadipate dehydrogenase complex. While its direct physiological role, if any, is not well-defined, its accumulation points to a metabolic bottleneck at the level of 2-oxoadipate. This guide provides a foundational understanding of the biochemical context of **2-hydroxyadipic acid**, along with practical experimental approaches for its study. Further research is warranted to fully elucidate the kinetics of human 2-hydroxyadipate dehydrogenase and to explore the potential pathophysiological consequences of elevated **2-hydroxyadipic acid** levels.







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